![molecular formula C11H9N5O3 B1387390 Acide (9-méthyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acétique CAS No. 1170113-92-4](/img/structure/B1387390.png)

Acide (9-méthyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acétique

Vue d'ensemble

Description

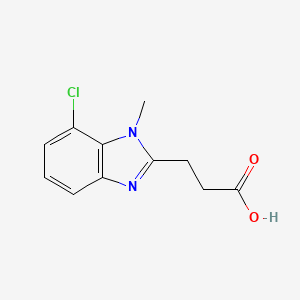

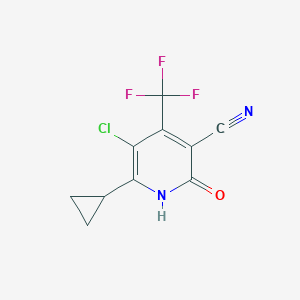

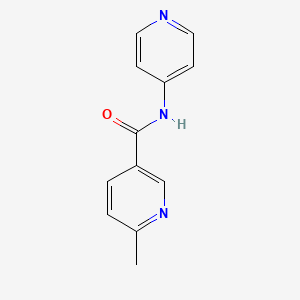

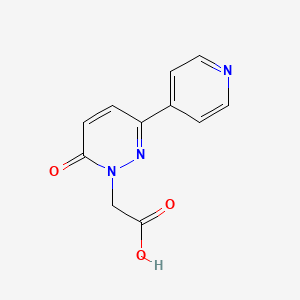

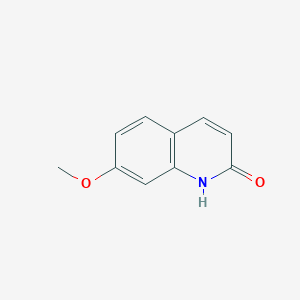

The compound “(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid” belongs to the class of nitrogen-containing heterocyclic compounds known as triazoles . Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo [4,3- a ]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The structural characteristics of both types of triazoles allow them to accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis

The development of the piperazine-fused triazoles has presented challenges and opportunities . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Applications De Recherche Scientifique

J’ai effectué une recherche approfondie, mais malheureusement, il y a peu d’informations disponibles sur les applications spécifiques de recherche scientifique du composé connu sous le nom d’« acide (9-méthyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acétique » ou « acide 2-(3-méthyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acétique ».

Les résultats de recherche ont fourni des informations sur des composés apparentés et leurs applications générales dans des domaines tels que l’activité antibactérienne et l’activité antitumorale , mais pas spécifiquement pour le composé qui vous intéresse.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid, is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes such as growth and migration .

Biochemical Pathways

The affected pathways primarily involve cellular growth and migration. By inhibiting c-Met kinase, the compound disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cellular proliferation and migration, which can help to limit the spread of cancer cells .

Pharmacokinetics

Given its potent inhibitory activity against c-met kinase, it can be inferred that the compound has sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The molecular and cellular effects of the compound’s action primarily involve the inhibition of cellular growth and migration .

Avantages Et Limitations Des Expériences En Laboratoire

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound that can be used in the synthesis of various small molecules and polymers. However, there are some limitations to its use in lab experiments. For example, it is not very stable, and it can be difficult to control the reaction conditions. Additionally, it can be difficult to purify the compound after the reaction is complete.

Orientations Futures

The potential future directions for (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid research include the development of new drug candidates, the study of its effects on protein-protein interactions, the study of its effects on DNA and RNA synthesis, the study of its effects on cell signaling pathways, and the study of its effects on drug metabolism. Additionally, further research could be conducted to better understand its mechanism of action, to explore its potential therapeutic applications, and to develop new synthetic methods for its synthesis.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with c-Met kinase, an enzyme that is crucial in various cellular processes such as growth, survival, and metastasis of cancer cells . The interaction between (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid and c-Met kinase is characterized by its ability to bind to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth.

Cellular Effects

The effects of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-proliferative effects . It influences cell function by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis. Additionally, (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid has been observed to alter gene expression patterns, particularly those involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity by binding to its active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biological activities and can influence the overall efficacy and toxicity of the compound. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization within cells can influence its activity and effectiveness, as it needs to reach its target sites to exert its biological effects.

Subcellular Localization

The subcellular localization of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these compartments. The presence of the compound in the nucleus suggests that it may interact with nuclear biomolecules, such as DNA and transcription factors, to regulate gene expression and cellular processes.

Propriétés

IUPAC Name |

2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3/c1-6-13-14-10-11(19)15(5-8(17)18)7-3-2-4-12-9(7)16(6)10/h2-4H,5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLZPYOQJGPPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=CC=N3)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B1387312.png)

![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)

![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)